Computed Lipophilicity (XLogP3): Target Compound Versus Parent Camphor Oxime
The target compound exhibits a computed XLogP3 of 4.4 (PubChem), compared to a measured/predicted logP of approximately 2.66 for the parent camphor oxime (CAS 13559-66-5), representing a ~1.74 log unit increase in lipophilicity driven by the 4-fluorobenzyl substitution [1]. The ZINC database independently reports logP = 3.59 for the target compound at mid-pH (7.4), with a topological polar surface area (tPSA) of 39 Ų and 0 hydrogen bond donors [2]. This logP shift places the compound firmly in the more lipophilic range associated with enhanced membrane passive permeability compared to camphor oxime, but below the logP > 5 threshold commonly associated with poor solubility and promiscuous binding [3].
| Evidence Dimension | Computed partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem); logP = 3.59 (ZINC, mid-pH 7.4) |
| Comparator Or Baseline | Camphor oxime (CAS 13559-66-5): logP ≈ 2.66 |
| Quantified Difference | ΔlogP ≈ +1.74 (PubChem vs. camphor oxime); ΔlogP ≈ +0.93 (ZINC vs. camphor oxime) |
| Conditions | Computed values; PubChem XLogP3 3.0, ZINC15 at pH 7.4 |
Why This Matters
A ~1.5–1.7 log unit increase in lipophilicity relative to camphor oxime predicts substantially different membrane partitioning behavior, which directly governs compound distribution in cell-based assays, tissue penetration in ex vivo models, and pesticide leaf uptake in agrochemical screening—making the two compounds non-interchangeable for any experiment where passive permeability is a variable.
- [1] PubChem CID 53397836. Computed Properties: XLogP3-AA = 4.4. Camphor oxime logP = 2.66280 (Chem960.com, CAS 13559-66-5). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53397836 View Source
- [2] ZINC15 Database. ZINC95582191. logP = 3.59, tPSA = 39 Ų, H-bond donors = 0, H-bond acceptors = 1 (mid-pH 7.4). Available at: https://zinc15.docking.org/substances/ZINC000095582191/ View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010; 5(3): 235-248. doi: 10.1517/17460441003605098 (General principle: logP 1-3 optimal, >5 high risk). View Source
